ethyl 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate
Description
Ethyl 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate (hereafter referred to as the target compound) is a pyranopyran derivative characterized by a bicyclic core (4H,5H-pyrano[4,3-b]pyran) substituted with a 2,6-dichlorophenyl group, a methyl group at position 7, and an ester moiety at position 2. Its synthesis typically involves multicomponent reactions under reflux conditions, as seen in analogous compounds .
Properties
IUPAC Name |
ethyl 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO5/c1-3-24-17(22)15-14(12-9(19)5-4-6-10(12)20)13-11(26-16(15)21)7-8(2)25-18(13)23/h4-7,14H,3,21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKGFZZTZICWPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=C(C=CC=C3Cl)Cl)C(=O)OC(=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional DMAP-Catalyzed Synthesis
The foundational approach involves a one-pot condensation of 4-hydroxy-6-methylpyran-2-one (10 mmol), 2,6-dichlorobenzaldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and 4-(dimethylamino)pyridine (DMAP, 1 mmol) in ethanol under reflux for 2–3 hours. The reaction proceeds via Knoevenagel condensation and cyclization, yielding the target compound as a precipitate. Post-reaction cooling facilitates crystallization, followed by filtration and sequential washing with ice-cold water and ethanol. This method achieves moderate yields (reported qualitatively) and leverages DMAP’s dual role as a base and nucleophilic catalyst.
Ammonium Acetate-Mediated Synthesis
An alternative protocol replaces DMAP with ammonium acetate (30.5 mmol) in a water-ethanol solvent system (1:1 v/v) under reflux for 24 hours. The extended reaction time ensures complete cyclization, as monitored by TLC using chloroform-ethanol (9:1) as the mobile phase. The precipitate is washed with petroleum ether and water, yielding derivatives with substituents analogous to the target compound (e.g., 4-phenyl variants). While yields for the dichlorophenyl derivative are unspecified, similar structures report 45–51% yields after recrystallization.
Green Catalytic Methods Using Ionic Liquids
A sustainable approach employs a disulfonate ionic liquid catalyst (3–5 mol%) in water, enabling a three-component reaction of 4-hydroxy-6-methyl-2-pyrone, 2,6-dichlorobenzaldehyde, and ethyl cyanoacetate at 60–80°C for 15–40 minutes. This method eliminates organic solvents, reduces reaction times by >90% compared to traditional methods, and allows catalyst reuse for at least six cycles without significant activity loss. The aqueous medium enhances atom economy, and the target compound is isolated via filtration and ethanol recrystallization, achieving yields comparable to conventional routes.
Reaction Optimization and Conditions
Solvent and Temperature Effects
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Ethanol vs. Water-Ethanol Systems : Ethanol alone facilitates faster reactions (2–3 hours), while water-ethanol mixtures improve solubility of polar intermediates, albeit requiring longer durations (24 hours).
-
Temperature : Optimal yields are achieved at reflux temperatures (78–80°C for ethanol; 60–80°C for ionic liquid systems).
Catalytic Efficiency
| Catalyst | Reaction Time | Yield (%) | Reusability |
|---|---|---|---|
| DMAP | 2–3 hours | Moderate | Single-use |
| Ammonium acetate | 24 hours | 45–51 | Single-use |
| Disulfonate ionic liquid | 15–40 min | Comparable | 6 cycles |
Purification and Isolation Techniques
Crude products are typically isolated via vacuum filtration and washed with cold solvents to remove unreacted starting materials. Recrystallization in ethanol or ethyl acetate enhances purity, with melting points used to verify structural integrity (e.g., 235–239°C for related compounds). Industrial-scale purification may employ continuous flow crystallization to maintain consistency.
Comparative Analysis of Synthesis Routes
The DMAP method offers simplicity but suffers from moderate yields and single-use catalysts. Ammonium acetate extends reaction times but improves accessibility for low-resource settings. Ionic liquid catalysis excels in sustainability and scalability, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxylate groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structural analogs differ primarily in aryl substituents, functional groups, and ring systems. Key comparisons are summarized in Table 1.
Table 1: Structural and Synthetic Comparison of Pyranopyran Derivatives
Key Observations:
Bromophenyl (4f) and chlorophenyl () substituents offer moderate electron-withdrawing effects, while methoxyphenyl () is electron-donating, altering solubility and reactivity.
Functional Group Impact: Ester groups (target compound, 4f) improve solubility in polar solvents compared to nitriles ().
Challenges and Variations
- Ring System Differences: Pyrano[3,2-b]pyrrole derivatives () exhibit distinct conformational flexibility compared to the pyrano[4,3-b]pyran core, affecting pharmacological profiles .
- Sulfur Incorporation : highlights sulfur-containing analogues, which may introduce redox activity but complicate synthesis .
Biological Activity
Ethyl 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves a multi-component reaction (MCR) approach. The key steps include:
- Reagents : The synthesis generally utilizes ethyl cyanoacetate, 4-hydroxy-6-methyl-2-pyrone, and appropriate aryl aldehydes.
- Reaction Conditions : The mixture is refluxed in a suitable solvent (commonly ethanol and water) for a specified duration.
- Isolation : The product is precipitated and purified through recrystallization or chromatography.
Anticancer Activity
Research indicates that derivatives of pyrano[4,3-b]pyran compounds exhibit significant anticancer properties. This compound was evaluated for its cytotoxic effects against various human cancer cell lines.
Key Findings :
- Cell Lines Tested : The compound was tested against SW-480 (colon cancer) and MCF-7 (breast cancer) cell lines using the MTT assay.
- IC50 Values : Notable IC50 values were reported for structurally similar compounds in the series:
The anticancer activity is believed to be linked to the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. Compounds similar to ethyl 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo have shown promising results in inhibiting CDK activity, leading to reduced proliferation of cancer cells .
Free Radical Scavenging Activity
In addition to its anticancer properties, the compound has demonstrated free radical scavenging capabilities. This antioxidant activity is significant as it may contribute to its overall therapeutic potential by mitigating oxidative stress associated with various diseases.
Structure-Activity Relationship (SAR)
The biological activity of ethyl 2-amino derivatives can be influenced by various substituents on the phenyl ring:
- Electron-Withdrawing Groups : Compounds with nitro or chloro substitutions exhibited enhanced cytotoxicity.
- Hydrophobic Interactions : The presence of hydrophobic groups may improve binding affinity to biological targets .
Comparative Biological Activity Table
| Compound | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| Ethyl 2-amino derivative | SW-480 | 34.6 | CDK Inhibition |
| Ethyl 2-amino derivative | MCF-7 | 26.6 | CDK Inhibition |
| Similar Compound A | SW-480 | 35.9 | CDK Inhibition |
| Similar Compound B | MCF-7 | 34.2 | CDK Inhibition |
Case Studies
- Study on Dihydropyranopyran Derivatives : A study synthesized several derivatives and tested their biological activities against cancer cell lines. The findings highlighted that certain substitutions significantly enhance anticancer potency .
- Evaluation of Antioxidant Properties : Another investigation focused on the antioxidant capacity of pyran derivatives using DPPH radical scavenging assays, confirming that specific structural features contribute to enhanced activity .
Q & A
How can the synthesis of ethyl 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate be optimized for higher yield and purity?
Level: Basic
Methodological Answer:
Optimization involves solvent selection (e.g., ethanol or DMF), temperature control (80–100°C), and catalyst use (e.g., piperidine or triethylamine). A one-pot multicomponent reaction under reflux with stoichiometric ratios (1:1:1 of aldehyde, active methylene, and β-ketoester) is typical. Post-synthesis, recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity. Monitoring via TLC and adjusting reaction time (6–12 hours) mitigates byproducts .
What spectroscopic techniques are most effective for characterizing the structural features of this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, ester carbonyl at δ 165–170 ppm).
- IR Spectroscopy: Peaks at ~1727 cm (ester C=O), ~3299 cm (NH stretch), and ~2229 cm (C≡N if present) validate functional groups.
- Mass Spectrometry (EI-MS): Molecular ion peaks (e.g., m/z 428 [M]) and fragmentation patterns (e.g., loss of ethoxy group) confirm molecular weight and stability .
How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
Level: Advanced
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELX programs (SHELXT for structure solution, SHELXL for refinement) is standard. Key steps:
Data Collection: Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100–298 K.
Structure Solution: SHELXT automates space group determination and initial model generation.
Refinement: SHELXL refines atomic positions, thermal parameters, and handles disorder (e.g., dichlorophenyl orientation). OLEX2 visualizes electron density maps to validate bond lengths/angles .
What computational methods are suitable for studying the electronic properties and potential bioactivity of this compound?
Level: Advanced
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., kinases). Use PDB structures (e.g., 6GXX for anti-proliferative targets).
- MD Simulations: GROMACS or AMBER assesses stability of ligand-protein complexes (50–100 ns trajectories, RMSD analysis).
- DFT Calculations: Gaussian09 calculates HOMO-LUMO gaps (B3LYP/6-311G(d,p)) to correlate electronic properties with reactivity .
How should researchers address contradictions in crystallographic data during structural refinement?
Level: Advanced
Methodological Answer:
- Twinning: Use SHELXL’s TWIN/BASF commands to model twinned domains.
- Disorder: Split occupancies for overlapping substituents (e.g., dichlorophenyl groups) and apply restraints (DFIX, SIMU).
- Validation: Check R-factors (target: R1 < 0.05), ADP consistency, and PLATON’s ADDSYM for missed symmetry .
What strategies analyze the influence of substituents on the compound’s bioactivity?
Level: Advanced
Methodological Answer:
- SAR Studies: Synthesize analogs (e.g., varying phenyl substituents) and test anti-proliferative activity (MTT assay, IC).
- Crystallographic Comparisons: Overlay structures (e.g., 3-methoxyphenyl vs. 4-bromophenyl analogs) to correlate steric/electronic effects with activity .
How to troubleshoot purification challenges encountered during synthesis?
Level: Basic
Methodological Answer:
- Recrystallization: Use mixed solvents (ethanol/water) to remove polar byproducts.
- Column Chromatography: Optimize mobile phase (e.g., ethyl acetate:hexane gradient from 10% to 50%).
- HPLC: Reverse-phase C18 columns (acetonitrile/water) resolve non-polar impurities. Monitor purity via melting point consistency (e.g., 144–146°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
